4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride
CAS No.:
Cat. No.: VC13701369
Molecular Formula: C8H7BrClNO
Molecular Weight: 248.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrClNO |
|---|---|
| Molecular Weight | 248.50 g/mol |
| IUPAC Name | (1Z)-4-bromo-N-hydroxy-2-methylbenzenecarboximidoyl chloride |
| Standard InChI | InChI=1S/C8H7BrClNO/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3/b11-8- |
| Standard InChI Key | ILAPYKKFTCUEOC-FLIBITNWSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)Br)/C(=N/O)/Cl |
| SMILES | CC1=C(C=CC(=C1)Br)C(=NO)Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)C(=NO)Cl |
Introduction
4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride is a complex organic compound with the molecular formula C8H7BrClNO. It features a bromine atom, a hydroxy group, and a carbonimidoyl chloride group attached to a methyl-substituted benzene ring. This unique structure imparts distinct reactivity and versatility, making it valuable in various scientific research applications.
Synthesis Methods
The synthesis of 4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride typically involves several steps starting from 4-bromo-2-methylbenzonitrile. The process includes hydroxylation of the nitrile group using hydroxylamine hydrochloride in the presence of a base, followed by the formation of the carbonimidoyl chloride group using thionyl chloride (SOCl2).
Chemical Reactions and Applications
This compound undergoes various chemical reactions, including substitution, oxidation, reduction, and condensation reactions. These reactions can lead to the formation of diverse derivatives with potential applications in chemistry, biology, and industry.
| Reaction Type | Description |
|---|---|
| Substitution Reactions | The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. |
| Oxidation and Reduction | The hydroxy group can undergo oxidation to form carbonyl compounds or reduction to form amines. |
| Condensation Reactions | The carbonimidoyl chloride group can react with amines or alcohols to form imines or esters. |
Comparison with Similar Compounds
Similar compounds, such as 4-Bromo-2-methylbenzonitrile and 4-Bromo-N-hydroxybenzene-1-carbonimidoyl chloride, lack certain functional groups, which affect their reactivity and biological activity. The presence of the bromine, hydroxy, and carbonimidoyl chloride groups in 4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride provides unique properties.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This Compound | Bromine, Hydroxyl, Carbonimidoyl Chloride | Antimicrobial, Enzyme Inhibition |
| 4-Bromo-2-methylbenzonitrile | Lacks Hydroxy and Carbonimidoyl Chloride | Less Reactive |
| 4-Bromo-N-hydroxybenzene-1-carbonimidoyl chloride | Similar but without Methyl Group | Anticancer Activity |
Future Research Directions
Further research is needed to fully explore the potential applications of 4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride, particularly in the fields of medicine and materials science. Its unique chemical structure suggests potential as an intermediate in the synthesis of complex molecules or as a reagent in organic reactions. Additionally, its biological activity warrants detailed studies to understand its mechanisms of action and potential therapeutic uses.
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